(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
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Overview
Description
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, along with an acetaldehyde functional group. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Scientific Research Applications
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and antiproliferative properties.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
For instance, compound 13, a hydrazine-coupled pyrazole derivative, has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
For example, 4-bromopyrazole, a pyrazole derivative, has been reported to react with titanium tetrachloride to afford binary adducts .
Result of Action
For instance, compound 13 displayed superior antipromastigote activity, being more active than standard drugs .
Biochemical Analysis
Biochemical Properties
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . Additionally, it can form hydrogen bonds with other molecules, which facilitates its participation in proton transfer processes
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit acetylcholinesterase activity, which can affect nerve impulse transmission and lead to behavioral changes in both mammals and fish . Furthermore, the compound’s ability to generate reactive oxygen species (ROS) under cellular damage conditions can lead to oxidative stress, impacting various cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, such as liver alcohol dehydrogenase, inhibiting their activity . The compound’s structure allows it to form hydrogen bonds and participate in proton transfer processes, which are essential for its biochemical interactions . Additionally, its ability to generate ROS can lead to oxidative stress, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on acetylcholinesterase activity over time, with no significant changes in malondialdehyde (MDA) concentrations or critical swimming potential in model fish . These findings suggest that the compound’s effects are stable over time in controlled laboratory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound is safe and well-tolerated by mice when administered at dosages of 300 mg/kg orally and 100 mg/kg parenterally . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase, influencing metabolic flux and metabolite levels . The compound’s ability to generate ROS also plays a role in its metabolic effects, as oxidative stress can impact cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and participate in proton transfer processes facilitates its distribution within biological systems . Additionally, its interactions with specific enzymes and proteins can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and participate in proton transfer processes directs it to specific compartments or organelles within the cell . These interactions are crucial for understanding the compound’s activity and function at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with an aldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the aldehyde group.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with methyl substitutions but without the bromine atom or aldehyde group.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A structurally related compound with a benzaldehyde moiety instead of an acetaldehyde group.
Uniqueness
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the combination of its pyrazole ring, bromine substitution, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYAEURZVCYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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